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Compound of Interest

Compound Name:
gamma-Methylene-gamma-

butyrolactone

Cat. No.: B154411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

γ-Methylene-γ-butyrolactone (GBL), a key structural motif in various natural products and a

valuable building block in organic synthesis. This document presents a compilation of nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for γ-Methylene-γ-

butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific, experimentally verified ¹H and ¹³C NMR data for γ-Methylene-γ-butyrolactone,

including chemical shifts and coupling constants, were not explicitly available in the search

results. The provided tables are placeholders for experimentally determined values.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results
C=O (lactone carbonyl) stretch

Data not available in search

results

C=C (exocyclic methylene)

stretch

Data not available in search

results
C-O (ester) stretch

Note: While general ranges for lactone and alkene absorptions are known, specific peak values

with intensities for γ-Methylene-γ-butyrolactone were not found in the search results.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

Data not available in search

results
[M]⁺ (Molecular Ion)

Data not available in search

results

Note: The mass spectrum and detailed fragmentation pattern for γ-Methylene-γ-butyrolactone

were not available in the provided search results.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard laboratory practices for the analysis of

unsaturated lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

γ-Methylene-γ-butyrolactone sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the γ-Methylene-γ-butyrolactone

sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Internal Standard: Add a small amount of TMS to the solution to serve as an internal

reference (δ = 0.00 ppm).

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters

include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a

Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in

the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C

spectra relative to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) Infrared Spectroscopy is a common and

convenient method for liquid samples.

Materials:

γ-Methylene-γ-butyrolactone sample

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small drop of the liquid γ-Methylene-γ-butyrolactone sample

directly onto the ATR crystal.

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as the carbonyl group of the lactone and the carbon-

carbon double bond of the methylene group.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after

the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a

standard method for volatile compounds like γ-Methylene-γ-butyrolactone.

Materials:

γ-Methylene-γ-butyrolactone sample

Volatile solvent (e.g., dichloromethane or diethyl ether)

GC-MS instrument equipped with an EI source and a mass analyzer (e.g., a quadrupole).

Procedure:

Sample Preparation: Prepare a dilute solution of the γ-Methylene-γ-butyrolactone sample

(e.g., ~1 mg/mL) in a volatile solvent.

GC-MS Setup:

Set the GC oven temperature program to effectively separate the compound from any

impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a

higher temperature (e.g., 250 °C), and then hold for a few minutes.

Set the injector temperature and the transfer line temperature to ensure volatilization of

the sample without decomposition (e.g., 250 °C).

Set the MS parameters, including the electron energy for ionization (typically 70 eV for EI)

and the mass range to be scanned (e.g., m/z 40-300).
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

Data Acquisition: The GC will separate the components of the sample, and the eluting

compounds will be introduced into the mass spectrometer, where they will be ionized and

fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio,

and a detector will record their abundance.

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to

determine the molecular weight. Analyze the fragmentation pattern to gain further structural

information.

Visualizations
To illustrate the relationships and workflows involved in the spectroscopic analysis of a

compound like γ-Methylene-γ-butyrolactone, the following diagrams have been generated

using Graphviz.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of γ-Methylene-γ-butyrolactone.
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Caption: Detailed workflow for NMR analysis.

To cite this document: BenchChem. [Spectroscopic Profile of γ-Methylene-γ-butyrolactone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154411#spectroscopic-data-of-gamma-methylene-
gamma-butyrolactone]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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